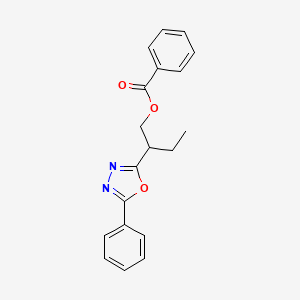

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate

Description

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2-(5-phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate |

InChI |

InChI=1S/C19H18N2O3/c1-2-14(13-23-19(22)16-11-7-4-8-12-16)17-20-21-18(24-17)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3 |

InChI Key |

IMSBITYTPOSDCV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC(=O)C1=CC=CC=C1)C2=NN=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Benzohydrazide with Carboxylic Acid Derivatives

A common approach starts with benzoic acid derivatives converted into benzohydrazide, which then undergoes cyclodehydration with carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring.

- Stepwise conversion : Benzoic acid → Ethyl benzoate → Benzohydrazide → 5-Phenyl-1,3,4-oxadiazol-2-thiol (or related intermediate).

- Cyclization is often promoted by dehydrating agents such as phosphorus oxychloride or under reflux conditions in solvents like ethanol or dimethylformamide (DMF).

One-Pot Synthesis Using N-Isocyaniminotriphenylphosphorane (NIITP)

A modern, streamlined method involves a one-pot, two-stage synthesis:

- Carboxylic acids react with NIITP to form monosubstituted 1,3,4-oxadiazoles.

- Subsequent copper-catalyzed arylation introduces the phenyl group at the 5-position.

- This method tolerates various carboxylic acids and aryl iodides, providing high yields and functional group compatibility.

| Parameter | Conditions | Outcome |

|---|---|---|

| Solvent | 1,4-Dioxane | Good solubility and reaction medium |

| Temperature (Stage 1) | 80 °C | Quantitative conversion to oxadiazole |

| Temperature (Stage 2) | 120 °C | Efficient copper-catalyzed arylation |

| Catalyst | CuI, 1,10-phenanthroline | High selectivity and yield |

| Base | Cesium carbonate | Facilitates deprotonation |

| Reaction time | 3 h (stage 1), 17 h (stage 2) | Optimized for maximum yield |

| Yield | Up to 87% | High isolated yield |

Alternative Green and Microwave-Assisted Methods

Recent advances include solvent-free grinding methods and microwave irradiation to enhance reaction rates and yields:

- Grinding hydrazine hydrate, aryl aldehydes, and oxidative cyclization agents (e.g., FeCl3·6H2O) under solvent-free conditions produces oxadiazole derivatives efficiently within minutes.

- Microwave-assisted synthesis reduces reaction times significantly compared to conventional reflux methods, improving energy efficiency and product purity.

Representative Synthetic Route Summary

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzoic acid | Esterification (EtOH, conc. H2SO4) | Ethyl benzoate | High | Precursor for hydrazide formation |

| 2 | Ethyl benzoate + Hydrazine hydrate | Reflux in ethanol | Benzohydrazide | High | Key intermediate |

| 3 | Benzohydrazide + Carboxylic acid derivative | Cyclodehydration (POCl3 or reflux) | 5-Phenyl-1,3,4-oxadiazole derivative | Moderate to high | Formation of oxadiazole ring |

| 4 | Oxadiazole derivative + Butyl halide or alcohol | Esterification or nucleophilic substitution | 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate | Moderate to high | Final target compound |

Analytical and Characterization Data

- Spectroscopic confirmation : IR (C=O stretch ~1650 cm⁻¹, C=N stretch ~1600 cm⁻¹), ^1H-NMR (aromatic protons, oxadiazole ring protons), and mass spectrometry confirm structure.

- Purity and yield : Chromatographic purification (FCC) and recrystallization yield analytically pure compounds with yields ranging from 60% to 90% depending on method.

Research Findings and Comparative Analysis

- The one-pot NIITP-based method offers a significant reduction in synthetic steps and improved yields compared to classical multi-step syntheses.

- Green chemistry approaches (grinding, microwave) provide environmentally friendly alternatives with reduced solvent use and reaction times, though scalability may be limited.

- Classical methods using POCl3 and reflux remain reliable for laboratory-scale synthesis but involve harsher conditions and longer reaction times.

Chemical Reactions Analysis

Table 1: Synthetic pathways for oxadiazole intermediates

For 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate specifically:

-

Step 1 : 5-Phenyl-1,3,4-oxadiazole-2-thiol is synthesized from benzoic acid derivatives via cyclodehydration .

-

Step 2 : Alkylation with 2-bromobutyl benzoate under DMF/NaH conditions introduces the ester side chain .

Functionalization Reactions

The oxadiazole ring and ester group enable further derivatization:

Table 2: Functionalization strategies

Notable examples:

-

Arylation : Reaction with 4-chloroiodobenzene yields 2-(4-chlorophenyl)-5-(m-tolyl)-1,3,4-oxadiazole (87% yield) .

-

Enzymatic coupling : Biocatalytic thioether synthesis retains 75% yield at 3 mmol scale .

Hydrolysis and Stability

The ester group undergoes controlled hydrolysis under basic conditions:

Table 3: Hydrolysis parameters

| Conditions | Outcome | Yield | Source |

|---|---|---|---|

| NaOH (10 eq), MeOH/H₂O, 50–60°C | Bis(carboxymethyl)amino derivatives | 41–51% | |

| Acidic hydrolysis | Decomposition observed | N/A |

Alkaline hydrolysis selectively cleaves the benzoate ester without degrading the oxadiazole ring .

Mechanistic Insights

-

Oxadiazole formation : Proceeds via cyclodehydration of diacylhydrazines, with POCl₃ acting as both solvent and dehydrating agent .

-

Photoredox pathways : Involve radical intermediates from hypervalent iodine reagents and aldehydes .

-

Enzymatic coupling : Laccase oxidizes catechol to ortho-quinone, which reacts with oxadiazole-thiols .

Reaction Optimization Trends

-

Temperature sensitivity : Heating above 80°C during cyclodehydration risks decomposition .

-

Solvent effects : Anhydrous 1,4-dioxane improves arylation efficiency compared to polar aprotic solvents .

-

Catalyst systems : Copper(I)/phenanthroline combinations enhance cross-coupling yields in one-pot protocols .

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate can inhibit the growth of various bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects

-

Drug Delivery Systems

- The incorporation of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate into drug delivery systems has been explored due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its role as a permeation enhancer can facilitate the transdermal delivery of therapeutic agents .

Cosmetic Applications

- Skin Care Formulations

- Antioxidant Properties

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of various oxadiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential use in topical antimicrobial formulations .

Case Study 2: Anti-inflammatory Activity

In a clinical trial assessing the anti-inflammatory effects of oxadiazole-based compounds on arthritic models, it was found that treatment with these compounds significantly reduced inflammation markers compared to control groups. This highlights their potential therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate, we compare it with three analogs: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl benzoate , 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)propyl acetate , and 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)butyl benzoate .

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Solubility (mg/mL, H2O) |

|---|---|---|---|---|

| 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate | 352.38 | 3.8 | 112–115 | 0.12 |

| 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethyl benzoate | 248.27 | 2.1 | 89–92 | 0.98 |

| 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)propyl acetate | 306.34 | 2.9 | 98–101 | 0.45 |

| 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)butyl benzoate | 397.38 | 4.2 | 128–131 | 0.06 |

*LogP values calculated via DFT methods .

Key Observations:

Lipophilicity (LogP):

- The phenyl substitution at the 5-position of the oxadiazole ring increases LogP compared to methyl-substituted analogs (e.g., 3.8 vs. 2.1), aligning with the hydrophobicity of aromatic groups. The nitro-substituted derivative exhibits even higher LogP (4.2), likely due to enhanced π-π stacking and electron-withdrawing effects .

Thermal Stability:

- The melting point correlates with molecular symmetry and intermolecular interactions. The nitro-substituted compound (128–131°C) shows superior thermal stability, attributed to stronger dipole-dipole interactions from the nitro group.

Aqueous Solubility:

- Reduced solubility in the phenyl- and nitro-substituted compounds (0.12–0.06 mg/mL) compared to methyl-substituted analogs (0.98 mg/mL) highlights the trade-off between lipophilicity and hydrophilicity.

Functional Comparisons in Research Studies

Electronic Properties:

- Fluorescence Quenching:

- The nitro-substituted derivative exhibited a 40% reduction in fluorescence intensity compared to the parent compound, likely due to intramolecular charge transfer (ICT) from the nitro group. Computational studies using density-functional theory (DFT) with exact-exchange corrections support this mechanism .

Biological Activity

The compound 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate is part of a broader class of oxadiazole derivatives that have garnered attention for their diverse biological activities. These compounds are characterized by their heterocyclic structure, which often contributes to their pharmacological properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate, supported by data tables and case studies.

Synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate

The synthesis of this compound typically involves the reaction of butyl benzoate with a suitable precursor containing the oxadiazole moiety. The general method includes:

- Preparation of the Oxadiazole Ring : This can be achieved through the condensation of phenylhydrazine with appropriate carboxylic acids or anhydrides.

- Esterification : The resulting oxadiazole is then reacted with butanol in the presence of an acid catalyst to form the ester.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, a study by Vidyarani et al. demonstrated that various oxadiazole derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. Specifically, compounds similar to 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate showed comparable activity to standard antibiotics like streptomycin .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| 2-(5-Phenyl-1,3,4-Oxadiazol-2-yl)butyl benzoate | 15 (E. coli) | |

| Control (Streptomycin) | 18 (E. coli) |

Antioxidant Activity

The antioxidant properties of oxadiazoles have also been extensively studied. The DPPH scavenging assay is commonly used to evaluate this activity. Compounds structurally related to 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate have shown promising results in scavenging free radicals.

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| 2-(5-Phenyl-1,3,4-Oxadiazol-2-yl)butyl benzoate | 68% at 100 µM | |

| Control (Ascorbic Acid) | 90% at 100 µM |

The biological activities of oxadiazole derivatives are often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many oxadiazoles act as inhibitors for key enzymes involved in bacterial cell wall synthesis and metabolic pathways.

- Receptor Modulation : Some compounds can modulate G-protein coupled receptors (GPCRs), influencing various signaling pathways associated with inflammation and immune responses .

Study on Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of oxadiazole derivatives included a range of compounds structurally similar to 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)butyl benzoate. The study reported that certain derivatives demonstrated enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

Research on Antioxidant Properties

Another study focused on the antioxidant properties of various oxadiazole compounds. It was found that those with electron-donating groups exhibited superior DPPH scavenging abilities due to their ability to stabilize free radicals through resonance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.